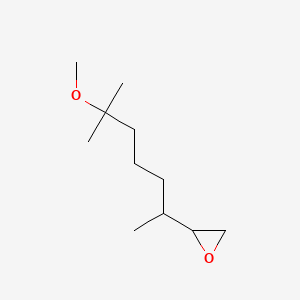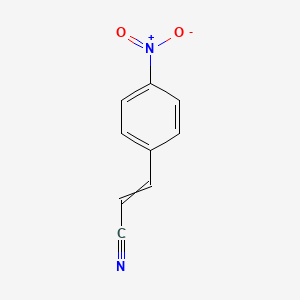
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine is a chemical compound with the molecular formula C10H12ClN5 It belongs to the purine class of compounds, which are heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine typically involves the reaction of 2-chloro-6-aminopurine with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-6-aminopurine and cyclobutylamine.
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted purine derivatives.
Oxidation Reactions: Formation of oxo-purine derivatives.
Reduction Reactions: Formation of amine derivatives.
Applications De Recherche Scientifique
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe for understanding purine metabolism.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6-aminopurine: A closely related compound with similar chemical properties.
2-amino-6-chloropurine: Another purine derivative with potential biological activity.
6-chloroguanine: A purine analog with antiviral properties.
Uniqueness
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and may contribute to its specific interactions with molecular targets.
Propriétés
Numéro CAS |
325168-08-9 |
|---|---|
Formule moléculaire |
C9H10ClN5 |
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
2-chloro-N-cyclobutyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H10ClN5/c10-9-14-7-6(11-4-12-7)8(15-9)13-5-2-1-3-5/h4-5H,1-3H2,(H2,11,12,13,14,15) |
Clé InChI |
UBSVRPHEJUOZBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2=NC(=NC3=C2NC=N3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B8787799.png)



![(3aR,4R,6aS)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B8787830.png)









